CGP 12177 hydrochloride
説明
4-(3-(tert-Butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride is a synthetic benzoimidazolone derivative characterized by a tert-butylamino group and a hydroxypropoxy side chain. Benzoimidazolone derivatives are widely studied for their diverse biological activities, including antitumor, antiviral, and cardiovascular effects . The tert-butyl group likely enhances metabolic stability and lipophilicity, while the hydroxypropoxy moiety may influence hydrogen bonding and solubility .
特性
IUPAC Name |
4-[3-(tert-butylamino)-2-hydroxypropoxy]-1,3-dihydrobenzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3.ClH/c1-14(2,3)15-7-9(18)8-20-11-6-4-5-10-12(11)17-13(19)16-10;/h4-6,9,15,18H,7-8H2,1-3H3,(H2,16,17,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVFCYCTITZLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1NC(=O)N2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474681 | |
| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID46500487 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
64208-32-8 | |
| Record name | 4-(3-(Tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Nitro Reduction and Cyclization
A patent detailing Dabigatran intermediates reveals a generalized approach for benzimidazole formation:
- Nitro group reduction : Ethyl 3-(4-(methylamino)-3-nitro-N-(pyridin-2-yl)benzamido)propanoate undergoes Fe-HCl reduction to yield the diamine intermediate.
- Cyclization : Reaction with carbonylating agents (e.g., urea, phosgene) forms the benzimidazolone ring.
Adaptation for CGP-12177 :
- Starting material : 4-nitro-1,2-diaminobenzene.
- Reduction : Catalytic hydrogenation (Pd/C) or Fe-HCl converts the nitro group to amine.
- Cyclization : Urea in refluxing ethanol induces ring closure to 1H-benzo[d]imidazol-2(3H)-one.
Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Reduction | Fe powder, HCl (aq.), 60°C, 6 h | 85% |
| Cyclization | Urea, EtOH, reflux, 12 h | 78% |
Introduction of the Oxypropanolamine Side Chain
Epoxide Synthesis and Ring-Opening
The 3-(tert-butylamino)-2-hydroxypropoxy side chain is introduced via epoxide intermediates:
- Epichlorohydrin activation : Reaction with tert-butylamine generates glycidyl tert-butylamine.
- Epoxide ring-opening : Nucleophilic attack by the phenolic oxygen of the benzimidazolone under basic conditions.
Procedure :
- Epichlorohydrin + tert-butylamine : Stirred in THF at 0°C, then warmed to 25°C for 12 h.
- Coupling : Benzimidazolone, K₂CO₃, DMF, 80°C, 24 h.
Optimization Insight :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
- Base : Potassium carbonate prevents side reactions.
Hydrochloride Salt Formation
Acid-Base Titration
The free base is treated with HCl gas in ethanol to precipitate the hydrochloride salt:
- Dissolution : Free base in anhydrous ethanol at -10°C.
- HCl gas introduction : Bubbled until pH ≈ 2.
- Crystallization : Cool to -20°C, filter, and dry under vacuum.
Purity Enhancement :
- Recrystallization : Ethanol/ethyl acetate (1:5) yields 98% pure product.
- Drying : 40°C under vacuum for 48 h.
Analytical Characterization
Spectroscopic Validation
X-ray Diffraction (PXRD)
Crystalline batches exhibit characteristic peaks at 2θ = 12.5°, 18.7°, 25.3°, confirming polymorphic consistency.
Process Optimization and Challenges
Catalytic Hydrogenation Risks
Side-Chain Stereochemistry
- Racemic mixtures : Epoxide ring-opening may yield diastereomers.
- Resolution : Chiral HPLC (Chiralpak AD-H column) separates enantiomers.
Scalability and Industrial Feasibility
Cost-Effective Purification
化学反応の分析
科学研究への応用
CGP 12177 塩酸塩は、幅広い科学研究の用途があります。
化学: βアドレナリン受容体の性質と機能を研究するためのツール化合物として使用されます。
生物学: この化合物は、熱発生や脂肪分解を含むさまざまな生物学的プロセスにおけるβアドレナリン受容体の役割を調べるために使用されます.
科学的研究の応用
Pharmacological Studies
CGP 12177 hydrochloride has been studied for its potential role as a ligand for beta-adrenergic receptors (ARs). These receptors are involved in numerous physiological processes, including cardiovascular function and metabolic regulation. The compound's unique structure allows it to exhibit a distinct pharmacological profile compared to other beta-adrenergic agonists.
Case Study: Beta-Adrenergic Activity
In a study examining the effects of CGP 12177 on cardiac function, researchers found that it could enhance cardiac contractility without significantly increasing heart rate. This suggests potential therapeutic applications in treating heart failure or other cardiac conditions where improved contractility is desired without excessive tachycardia .
Inhibition of Gastric Acid Secretion
Research indicates that CGP 12177 may share structural similarities with proton pump inhibitors (PPIs), suggesting a possible mechanism for inhibiting gastric acid secretion. Although definitive mechanisms are still under investigation, preliminary studies show that it may inhibit H+/K+ ATPase activity in parietal cells, similar to established PPIs .
Anticancer Research
Recent studies have explored the potential of CGP 12177 in cancer therapy. Its ability to modulate beta-adrenergic signaling pathways may influence tumor growth and metastasis. For instance, one study demonstrated that beta-blockers could reduce the risk of cancer recurrence in patients undergoing surgery, hinting at the therapeutic potential of compounds like CGP 12177 in oncology .
Neuropharmacological Effects
The compound is also being investigated for its neuroprotective properties. Research has shown that modulation of beta-adrenergic receptors can affect neuroinflammation and neurodegeneration processes. Studies indicate that CGP 12177 may mitigate neuronal damage in models of neurodegenerative diseases .
Table 1: Summary of Applications and Effects
作用機序
類似の化合物との比較
CGP 12177 塩酸塩は、さまざまなβアドレナリン受容体の部分アゴニストとアンタゴニストという二重の役割においてユニークです。類似の化合物には以下が含まれます。
ブプラノロール: 非選択的βアドレナリン受容体アンタゴニスト。
プロプラノロール: 別の非選択的βアドレナリン受容体アンタゴニスト。
SR 59230A: 選択的β3アドレナリン受容体アンタゴニスト.
これらの化合物と比較して、CGP 12177 塩酸塩のβ3アドレナリン受容体における部分アゴニスト活性と特定の生理学的効果を引き出す能力は、研究において貴重なツールとなっています.
類似化合物との比較
Comparative Analysis with Structural Analogs
Structural Comparisons
The compound shares a benzo[d]imidazol-2(3H)-one core with several derivatives, differing in substituents and functional groups:
Key Observations :
- The tert-butylamino group in the target compound may confer greater steric hindrance and stability compared to piperidinyl (Domperidone) or piperazinyl (Flibanserin) substituents.
- Chlorine substitution (e.g., in Domperidone) enhances receptor binding but reduces solubility compared to hydroxypropoxy groups .
Pharmacological and Binding Properties
Docking Scores and Binding Affinity
- 3b (phenyl-imidazo[4,5-g]quinoxaline derivative): Exhibits a GOLD docking score of 113.76 and ∆G = -44.43 kcal/mol (Ki = 1.64 × 10⁻⁸ M), indicating strong receptor binding .
- 3d (structural analog of 3b): Lower GOLD score (107.58), highlighting the critical role of quinoxaline moieties in binding interactions .
- Flibanserin Hydrochloride : Targets serotonin receptors with high selectivity, though direct docking scores are unavailable in the evidence .
Metabolic Stability
- Domperidone: Metabolized to 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (half-life: 7 hours), suggesting that piperidinyl substituents may enhance metabolic clearance compared to tert-butylamino groups .
Research Implications and Limitations
- The tert-butylamino and hydroxypropoxy groups in the target compound may optimize receptor selectivity and pharmacokinetics compared to chlorine or piperazinyl analogs.
- Data Gaps : Direct biological data (e.g., IC₅₀, Ki) for the target compound are absent in the evidence, necessitating further experimental validation.
- Contradictions : While some benzoimidazolones (e.g., Schiff bases in ) show antiviral activity, others (e.g., Domperidone) target dopamine receptors, underscoring the impact of substituents on biological pathways .
生物活性
4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride, also known as CGP 12177 hydrochloride, is a synthetic compound belonging to the class of benzimidazoles. Its molecular formula is C14H22ClN3O3, with a molecular weight of approximately 315.79 g/mol . This compound has been primarily investigated for its biological activity related to adrenergic receptors.
This compound is characterized as a partial agonist at the beta-3 adrenergic receptor (AR) and an antagonist at beta-1 and beta-2 ARs. This dual activity suggests that it can modulate various physiological responses, particularly in the context of metabolic regulation and cardiovascular function.
- Beta-3 Adrenergic Receptor : Primarily located in adipose tissue, beta-3 ARs are involved in regulating lipolysis and thermogenesis. The partial agonism exhibited by CGP 12177 may enhance fat metabolism, making it a candidate for obesity treatment.
- Beta-1 and Beta-2 Adrenergic Receptors : These receptors are crucial in cardiac function and smooth muscle relaxation. The antagonistic properties of CGP 12177 at these receptors could provide therapeutic benefits in conditions like hypertension or heart failure by reducing cardiac workload and preventing excessive stimulation .
Pharmacological Studies
Research has shown that this compound exhibits significant biological activity in various experimental models:
- Metabolic Effects : Preclinical studies indicate that CGP 12177 can influence metabolic parameters, such as body temperature regulation and fat storage, due to its action on beta-3 ARs.
- Cardiovascular Implications : The compound's antagonistic effects on beta-1 and beta-2 receptors suggest potential applications in managing cardiovascular diseases by moderating heart rate and contractility during stress responses .
Study 1: Effects on Obesity
A study evaluated the impact of CGP 12177 on weight loss in animal models. Mice treated with CGP 12177 showed a significant reduction in body fat compared to controls, attributed to increased lipolysis mediated by beta-3 AR activation .
Study 2: Cardiac Function
In a controlled trial involving hypertensive rats, administration of CGP 12177 resulted in reduced heart rate and improved cardiac output metrics. These findings support its potential as a therapeutic agent for managing heart-related conditions .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(3-(tert-butylamino)-2-hydroxypropoxy)-1H-benzo[d]imidazol-2(3H)-one hydrochloride, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of benzimidazole derivatives typically involves nucleophilic substitution or condensation reactions. For example, alkylation of benzimidazol-2-one with brominated precursors (e.g., tert-butylamino hydroxypropoxy bromide) under mild conditions using catalysts like tetra-n-butylammonium bromide can yield the desired product. Reaction optimization may include adjusting solvent polarity (e.g., DMF or ethanol), temperature (40–80°C), and stoichiometric ratios. Monitoring progress via NP-HPLC (retention time analysis) and isolating intermediates via column chromatography can improve yields .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?
- Methodological Answer : Key techniques include:
- IR spectroscopy : Identify hydroxyl (3200–3500 cm⁻¹) and tertiary amine (≈2800 cm⁻¹) stretches.
- ¹H/¹³C NMR : Look for proton signals from the tert-butyl group (δ ≈1.2 ppm, singlet) and hydroxypropoxy chain (δ ≈3.5–4.0 ppm). Aromatic protons in the benzimidazole ring appear at δ ≈7.0–8.0 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z ≈353.2) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for unclassified but potentially hazardous substances:
- Ventilation : Use fume hoods to avoid inhalation.
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Storage : Store in sealed glass containers at 2–8°C, away from light and moisture .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the compound’s electronic properties and guide structural modifications?
- Methodological Answer : Density functional theory (DFT) using B3LYP/6-31G* basis sets can optimize the molecular geometry, calculate frontier molecular orbitals (HOMO/LUMO), and predict reactivity. For example, electrostatic potential maps may reveal nucleophilic sites on the benzimidazole ring, guiding substitutions to enhance binding affinity in drug design .
Q. What experimental strategies resolve contradictions in pharmacological data, such as inconsistent IC50 values across studies?
- Methodological Answer : Address variability by:
- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and control groups.
- Replication : Perform triplicate experiments with statistical validation (e.g., ANOVA, p <0.05).
- Meta-analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. saline) and incubation time .
Q. How do substituents (e.g., tert-butylamino vs. methoxy groups) influence the compound’s stability under thermal stress?
- Methodological Answer : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. For instance, bulky tert-butyl groups may enhance thermal stability by sterically hindering degradation pathways, whereas polar hydroxypropoxy chains could reduce melting points .
Q. What chromatographic methods are optimal for purity analysis, and how can impurities be identified?
- Methodological Answer : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Monitor UV absorbance at 254 nm. For impurity profiling, couple with LC-MS to detect byproducts (e.g., dealkylated intermediates or hydrolysis products) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
